molecular formula C18H18N8S B12246246 2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B12246246
M. Wt: 378.5 g/mol
InChI Key: QNASJXCWNICSDM-UHFFFAOYSA-N
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Description

2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that features a thiazole ring, a pyridazine ring, a piperazine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine-4-carbonitrile typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyridazine ring. The piperazine and pyrimidine rings are then introduced through subsequent reactions. Common reagents used in these reactions include various halides, amines, and nitriles. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.

    Substitution: Halides, amines; conditionsoften in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. Alternatively, it may interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is unique due to its multi-ring structure, which combines the properties of thiazole, pyridazine, piperazine, and pyrimidine rings. This unique combination of rings enhances its potential for diverse biological activities and applications in various fields.

Properties

Molecular Formula

C18H18N8S

Molecular Weight

378.5 g/mol

IUPAC Name

2-[4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C18H18N8S/c1-12-17(27-13(2)21-12)15-3-4-16(24-23-15)25-7-9-26(10-8-25)18-20-6-5-14(11-19)22-18/h3-6H,7-10H2,1-2H3

InChI Key

QNASJXCWNICSDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)C#N

Origin of Product

United States

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